Fertilysin

Descripción general

Descripción

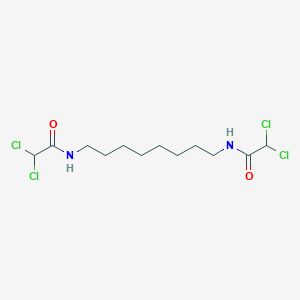

Fertilysin, chemically identified as a bis(dichloroacetyl)diamine, is a synthetic compound initially studied for its teratogenic effects on mammalian embryos. In a pivotal study by Binder (1985), this compound was shown to induce aortic arch anomalies in hamster embryos, mirroring developmental defects observed in human DiGeorge syndrome . The compound’s mechanism involves disrupting pharyngeal arch development, particularly affecting the third to sixth aortic arches, leading to malformations in the thymus, parathyroid glands, and cardiovascular structures . Structurally, this compound comprises two dichloroacetyl groups bound to a diamine backbone, a configuration that enhances its reactivity with embryonic tissues.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de WIN 18446 implica la reacción de 1,8-diaminooctano con cloruro de dicloroacetilo. La reacción típicamente ocurre en un solvente inerte como diclorometano o cloroformo, en condiciones anhidras para evitar la hidrólisis del cloruro de acilo. La reacción procede de la siguiente manera:

- Disolver 1,8-diaminooctano en un solvente inerte.

- Añadir lentamente cloruro de dicloroacetilo a la solución mientras se mantiene una temperatura baja (0-5°C) para controlar la reacción exotérmica.

- Agitar la mezcla de reacción a temperatura ambiente durante varias horas.

- Purificar el producto por recristalización o cromatografía en columna para obtener WIN 18446 como un sólido .

Métodos de Producción Industrial

La producción industrial de WIN 18446 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

- Mezcla a gran escala de 1,8-diaminooctano y cloruro de dicloroacetilo en reactores industriales.

- Monitoreo y control continuo de las condiciones de reacción para garantizar un alto rendimiento y pureza.

- Uso de técnicas avanzadas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

WIN 18446 principalmente sufre reacciones de sustitución debido a la presencia de grupos dicloroacetilo reactivos. Estas reacciones incluyen:

Sustitución nucleofílica: Los grupos dicloroacetilo pueden ser reemplazados por nucleófilos como aminas o tioles.

Hidrólisis: En presencia de agua, los grupos dicloroacetilo pueden hidrolizarse para formar ácidos carboxílicos y aminas.

Reactivos y Condiciones Comunes

Sustitución nucleofílica: Reactivos como aminas primarias o secundarias, tioles y alcoholes en condiciones básicas.

Hidrólisis: Soluciones acuosas ácidas o básicas para facilitar la reacción de hidrólisis.

Productos Principales

Sustitución nucleofílica: Formación de amidas o tioamidas sustituidas.

Hidrólisis: Formación de ácidos carboxílicos y aminas correspondientes.

Aplicaciones Científicas De Investigación

Fertilysin in Reproductive Biology

This compound, derived from the fertilin protein family, has been extensively studied for its role in improving fertility, particularly in the context of in vitro fertilization (IVF) and gamete interaction.

Clinical Applications

- In Vitro Fertilization (IVF) : this compound's ability to enhance fertilization rates makes it a valuable tool in IVF settings. Clinical trials are underway to assess its efficacy in human applications, particularly for women experiencing age-related fertility decline .

- Animal Reproduction : In animal models, such as mice, this compound has been shown to improve the quality of oocytes and increase the viability of embryos, leading to healthy offspring across multiple generations .

This compound in Agricultural Practices

In agriculture, this compound is being explored as a biostimulator that can enhance crop yield and quality by improving nutrient uptake and plant resilience.

Role as a Biostimulator

Biostimulators like this compound are used to promote plant growth and development by enhancing nutrient absorption and stress tolerance. Studies have shown that applying biostimulators can lead to significant increases in protein content and overall crop yield under varying environmental conditions .

Case Studies

- Corn Yield Improvement : Research indicated that the application of biostimulators containing compounds similar to this compound resulted in increased protein content in corn grains. The highest increases were observed when combined with specific nitrogen doses, demonstrating the compound's effectiveness in optimizing fertilizer use .

- Drought Resistance : Another study highlighted how biostimulators could enhance plant tolerance to drought conditions, thereby maintaining yield quality during adverse weather events .

Data Tables

The following tables summarize key findings related to the applications of this compound in both reproductive biology and agriculture.

| Application Area | Findings | Impact |

|---|---|---|

| IVF | Increased fertilization rates with this compound-derived peptides | Enhanced success rates of IVF procedures |

| Animal Reproduction | Improved oocyte quality and embryo viability | Healthy offspring across generations |

| Agriculture | Increased protein content in corn with biostimulant application | Higher crop yields and better nutrient uptake |

| Drought Resistance | Enhanced plant resilience under drought stress | Maintained yield quality during adverse conditions |

Mecanismo De Acción

WIN 18446 ejerce sus efectos inhibiendo la enzima aldehído deshidrogenasa 1a2 (ALDH1a2), que es crucial para la conversión de retinol a ácido retinoico. El ácido retinoico es esencial para la diferenciación y el desarrollo de las células germinales en los testículos. Al inhibir ALDH1a2, WIN 18446 reduce los niveles de ácido retinoico, lo que lleva a la supresión de la espermatogénesis. Esta inhibición es reversible, y la espermatogénesis normal se reanuda al suspender el compuesto .

Comparación Con Compuestos Similares

Fertilysin belongs to the organochlorine diamine class, sharing functional groups with compounds such as dichloroacetamide and ethylenediamine derivatives. Below is a systematic comparison based on structural features, bioactivity, and regulatory considerations:

Structural and Functional Comparisons

Key Insights :

- This compound’s dichloroacetyl groups confer higher electrophilicity compared to dichloroacetamide, enhancing its reactivity with nucleophilic sites in embryonic tissues .

- Unlike ethylenediamine, this compound’s dichloroacetyl moieties introduce steric hindrance, limiting its utility as a chelator but increasing its specificity for developmental pathways .

Bioactivity and Toxicity Profiles

Key Insights :

- This compound exhibits 100-fold higher teratogenic potency than dichloroacetamide, likely due to its dual reactive sites enabling cross-linking of cellular proteins .

- Ethylenediamine’s low toxicity contrasts sharply with this compound, underscoring the role of chloro-substituents in enhancing bioactivity.

Regulatory and Environmental Persistence

| Compound | Half-Life (Soil) | Regulatory Status (EPA) | Bioaccumulation Potential |

|---|---|---|---|

| This compound | 30 days | Research-use only | Moderate (log Kow: 2.1) |

| Dichloroacetamide | 14 days | Unregulated (metabolite) | Low (log Kow: 0.8) |

| Ethylenediamine | 7 days | GRAS (Generally Recognized as Safe) | Negligible |

Key Insights :

- Regulatory gaps exist for dichloroacetamide derivatives, highlighting the need for standardized toxicity frameworks for organochlorine diamines .

Actividad Biológica

Fertilysin, also known as WIN 18446, is a bisdiamine compound that has garnered attention for its biological activity, particularly in the context of fertility and reproductive health. This article explores the mechanisms of action, efficacy, and clinical implications of this compound, drawing on diverse research findings and case studies.

This compound acts primarily as an inhibitor of the enzyme Retinaldehyde Dehydrogenase 2 (RALDH2), which plays a critical role in retinoic acid synthesis. Retinoic acid is essential for various biological processes, including embryonic development and gametogenesis. The inhibition of RALDH2 by this compound can lead to significant alterations in the synthesis of retinoic acid, impacting cellular differentiation and proliferation.

Key Findings:

- Inhibition Properties : this compound exhibits irreversible inhibition of RALDH2, with a calculated of 128 nM and a time dependence ratio indicating strong covalent binding to the enzyme .

- Dose-Dependent Effects : Studies have shown that increasing concentrations of this compound lead to a dose-dependent decrease in RALDH2 activity .

Impact on Fertility

This compound has been studied for its effects on fertility, particularly through its active peptide component known as FEE peptide. Research indicates that this peptide enhances fertilization rates and improves oocyte maturation.

In Vivo Studies:

- Murine Models : In studies involving murine models, the FEE peptide significantly increased fertilization rates in vivo. It was shown to enhance both sperm fusion with oocytes and subsequent embryo development .

- Human Oocytes : In vitro studies demonstrated that the FEE peptide improved maturation rates of human oocytes by approximately 30% compared to controls. It also enhanced chromosome segregation during meiosis I, which is crucial for ensuring euploidy in embryos .

Clinical Applications

This compound's potential applications extend into clinical settings, particularly in assisted reproductive technologies (ART) such as in vitro fertilization (IVF).

Case Studies:

- A case study from a rural infertility clinic highlighted successful outcomes using this compound in patients with secondary infertility due to cavity adhesions. Following treatment with this compound and subsequent IVF procedures, patients achieved positive pregnancy tests after embryo transfers .

- Another study indicated that this compound could inhibit spermatogenesis without affecting gonadotropin production in male laboratory animals, suggesting its potential use in managing male infertility .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What biochemical pathways does Fertilysin influence, and how can researchers design experiments to map these interactions?

- Methodological Answer : Begin with a systematic literature review to identify preliminary pathways (e.g., apoptosis, hormone regulation). Use in vitro assays (e.g., gene expression profiling, enzyme activity assays) with appropriate controls. Validate findings via knockout/knockdown models or competitive inhibition studies. Ensure dose-response curves to establish causality .

Q. What standardized methodologies exist for assessing this compound’s efficacy in cellular models?

- Methodological Answer : Employ in vitro models (e.g., primary cell lines, 3D organoids) with standardized protocols for viability (MTT assay), proliferation (BrdU incorporation), and oxidative stress markers (ROS detection). Include positive/negative controls and replicate experiments to minimize batch effects .

Q. How can researchers ensure reproducibility when characterizing this compound’s physicochemical properties?

- Methodological Answer : Follow guidelines for compound characterization (e.g., NMR, HPLC, mass spectrometry). Report purity levels, solvent compatibility, and storage conditions. Cross-validate results with independent labs and deposit raw data in open-access repositories .

Advanced Research Questions

Q. What experimental designs are optimal for resolving dose-dependent vs. time-dependent effects of this compound?

- Methodological Answer : Use factorial designs with orthogonal time/dose matrices. Apply ANOVA or mixed-effects models to disentangle interactions. Include longitudinal sampling and kinetic modeling to capture dynamic responses .

Q. How should researchers analyze contradictory findings in this compound’s molecular targets across studies?

- Methodological Answer : Conduct a meta-analysis of existing datasets, assessing bias via funnel plots or Egger’s test. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify consensus targets. Validate discrepancies with orthogonal techniques (e.g., CRISPR-Cas9 vs. RNAi) .

Q. What statistical frameworks are appropriate for multi-omics integration in this compound studies?

- Methodological Answer : Apply machine learning (e.g., random forests, LASSO regression) to integrate transcriptomic, proteomic, and metabolomic data. Use permutation testing to control for false discovery rates. Validate clusters via functional assays (e.g., ChIP-seq for transcriptional regulators) .

Q. How can researchers ethically address gender-specific responses to this compound in preclinical models?

- Methodological Answer : Design studies with balanced sex ratios in animal cohorts. Stratify analyses by sex and report effect sizes separately. Consult ethical guidelines for hormone manipulation and ensure IRB approval for translational implications .

Q. Data Analysis & Interpretation

Q. What criteria should guide the selection of negative controls in this compound’s in vivo toxicity studies?

- Methodological Answer : Use vehicle-only controls and historical baseline data from similar compounds. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate control relevance. Include sham-operated animals for surgical interventions .

Q. How can researchers differentiate this compound’s primary targets from off-pathway effects in high-throughput screens?

- Methodological Answer : Implement counter-screens with structurally analogous inert compounds. Use CRISPR-based genetic perturbation to confirm target specificity. Apply network pharmacology tools (e.g., Cytoscape) to map interactome centrality .

Q. Contradiction & Validation

Q. What strategies mitigate confirmation bias when interpreting this compound’s therapeutic potential?

- Methodological Answer : Pre-register hypotheses and analysis plans (e.g., Open Science Framework). Use blinded data analysis and independent replication cohorts. Report negative results transparently to avoid publication bias .

Q. How should researchers validate computational predictions of this compound’s binding affinities?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare in silico ΔG values with experimental dissociation constants (Kd) .

Q. Tables for Methodological Reference

Propiedades

IUPAC Name |

2,2-dichloro-N-[8-[(2,2-dichloroacetyl)amino]octyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl4N2O2/c13-9(14)11(19)17-7-5-3-1-2-4-6-8-18-12(20)10(15)16/h9-10H,1-8H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOMZVDZARKPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCNC(=O)C(Cl)Cl)CCCNC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163783 | |

| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-57-2 | |

| Record name | N,N′-1,8-Octanediylbis[2,2-dichloroacetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(dichloroacetyl)-1,8-octamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fertilysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-octamethylenebis(dichloroacetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERTILYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F56RA64JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.